beta-Aminopropionitrile fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

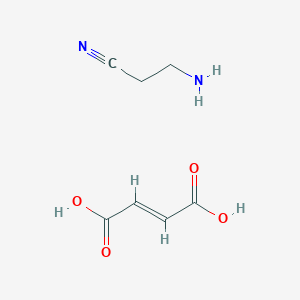

Beta-Aminopropionitrile fumarate (BAPN) is a lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzyme inhibitor, primarily known for its role in disrupting collagen and elastin cross-linking by preventing the oxidation of lysine residues in these structural proteins . This mechanism classifies BAPN as a lathyrogen, a compound that induces connective tissue abnormalities (lathyrism) .

Preparation Methods

Overview of Beta-Aminopropionitrile Synthesis

The synthesis of beta-aminopropionitrile (BAPN) is a critical precursor step for obtaining its fumarate salt. Two primary methods dominate industrial and laboratory settings:

Reaction of Acrylonitrile with Ammonia

The most widely documented method involves the reaction of acrylonitrile with aqueous ammonia under controlled conditions. This process, detailed in patents such as CN109438283B and US2742491A , proceeds via nucleophilic addition of ammonia to acrylonitrile, forming BAPN. Key steps include:

-

Ammoniation : Acrylonitrile reacts with excess ammonia (25–35% aqueous solution) at elevated temperatures (130–150°C) and pressures (1.0–3.0 MPa) to form BAPN.

-

Distillation : The crude product is distilled under reduced pressure or steam to isolate BAPN from byproducts like beta,beta-iminodipropionitrile.

Notably, the CN109438283B patent introduces a multi-stage steam distillation system to enhance yield and reduce thermal degradation. By employing steam pressures incrementally increased from 0.05 MPa to 0.2 MPa across four stages, the method achieves a BAPN yield exceeding 99% .

Byproduct Recycling and Process Optimization

A hallmark of modern synthesis is the recycling of distillation residues. Residual waste from initial BAPN distillation contains unreacted intermediates (e.g., beta,beta-iminodipropionitrile), which are refluxed with fresh ammonia to regenerate BAPN. For example, combining 50 g of distillation waste (90% beta,beta-iminodipropionitrile) with 320 g of 35% ammonia at 150°C for 5 hours yields 55 g of BAPN (97.9% conversion) .

Industrial-Scale Apparatus and Workflow

The CN109438283B patent outlines an integrated apparatus for continuous BAPN production (Fig. 1):

| Component | Function |

|---|---|

| Reactor (1) | Facilitates ammoniation of acrylonitrile and waste recycling. |

| Ammonia recovery unit (2) | Recovers excess ammonia via reduced-pressure distillation. |

| Distiller (3) | Performs multi-stage steam distillation to isolate BAPN. |

| Hydrolysis reactor (5) | Optional unit for converting BAPN to sodium aminopropionate. |

This system enables closed-loop recycling of waste streams, reducing raw material costs and environmental impact .

Formation of Beta-Aminopropionitrile Fumarate

While patents focus on BAPN synthesis, the conversion to its fumarate salt follows standard salt-forming practices:

Acid-Base Reaction

BAPN (C₃H₆N₂) is reacted with fumaric acid (C₄H₄O₄) in a stoichiometric ratio, typically in aqueous or alcoholic media. The reaction proceeds as:

BAPN+Fumaric acid→Beta-aminopropionitrile fumarate+H2O

Key Parameters :

-

Solvent : Ethanol or water is preferred for optimal solubility.

-

Temperature : Room temperature to 60°C to prevent decomposition.

-

Molar Ratio : 1:1 (BAPN to fumaric acid) ensures complete salt formation.

Crystallization and Purification

The product is crystallized by cooling the reaction mixture, followed by vacuum filtration. Recrystallization from ethanol/water mixtures enhances purity. Analytical data from PubChem confirms the molecular formula (C₇H₁₀N₂O₄) and structure (Fig. 2).

Comparative Analysis of Synthesis Methods

The CN109438283B method’s emphasis on steam distillation and waste recycling represents a significant advance over earlier techniques, addressing yield limitations and byproduct management .

Challenges and Optimization Strategies

Byproduct Formation

Beta,beta-iminodipropionitrile, a dimeric byproduct, forms via over-ammoniation. Mitigation strategies include:

-

Controlled Ammonia Stoichiometry : Limiting ammonia to 1.2–1.5 equivalents reduces dimerization.

-

Catalytic Additives : Alkali metal hydroxides (e.g., NaOH) suppress side reactions .

Thermal Degradation

Prolonged heating above 150°C degrades BAPN into volatile nitriles. Steam distillation at 110–115°C minimizes decomposition while ensuring efficient separation .

Chemical Reactions Analysis

Beta-Aminopropionitrile fumarate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.

Reduction: It can also undergo reduction reactions, leading to the formation of different amine derivatives.

Substitution: this compound can participate in substitution reactions, where the nitrile or amine groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions but often include derivatives of the original compound .

Scientific Research Applications

Collagen Cross-Linking Inhibition

Mechanism of Action : BAPN acts primarily by inhibiting lysyl oxidase, an enzyme critical for the cross-linking of collagen fibers. This inhibition leads to a reduction in the formation of mature collagen cross-links, which can affect tissue remodeling and healing processes.

Research Findings : Studies have demonstrated that BAPN treatment results in significant alterations in collagen structure. For instance, one study reported that BAPN caused a shift towards higher D-spacing values in collagen fibrils, indicating changes in collagen morphology that could influence tissue mechanical properties .

Treatment of Fibrotic Conditions

BAPN has been investigated for its potential in treating fibrotic lesions. A clinical study indicated that topical application of BAPN significantly improved outcomes in patients undergoing filtration surgery for difficult cases . The compound was applied every 12 hours over a period, leading to enhanced healing and reduced fibrosis.

Effects on Scar Tissue

In a controlled study involving patients with urethral strictures, administration of BAPN resulted in increased collagen extraction from scar tissue, suggesting improved remodeling capabilities . The treatment showed no significant adverse effects, highlighting its potential as a therapeutic agent.

Cardiovascular Research

BAPN has been utilized in cardiovascular studies to evaluate its effects on blood pressure and vascular properties. In spontaneously hypertensive rats, BAPN administration prevented the development of renal hypertension and altered the elastic properties of arterial walls . These findings suggest potential applications in managing hypertension and related vascular disorders.

Veterinary Applications

BAPN has also been studied for its effects on tendon healing in equine models. Research indicated that BAPN, when combined with controlled exercise, improved scar remodeling and collagen maturation in equine tendons . This application is particularly relevant for veterinary medicine, where tendon injuries are common.

Case Studies

Mechanism of Action

The primary mechanism of action of beta-aminopropionitrile fumarate involves the inhibition of lysyl oxidase, an enzyme responsible for collagen cross-linking. By inhibiting this enzyme, the compound prevents the formation of covalent cross-links between collagen molecules, which can affect the structural integrity of tissues . This inhibition is achieved through the formation of a covalent bond between an enzyme nucleophile and a ketenimine formed from beta-aminopropionitrile .

Comparison with Similar Compounds

BAPN is part of a broader class of amine oxidase inhibitors. Below is a comparative analysis with structurally or functionally related compounds, supported by experimental data.

Table 1: Comparative Analysis of BAPN and Similar Compounds

Key Distinctions:

Target Specificity: BAPN selectively inhibits LOX/LOXL enzymes, critical for vascular and connective tissue integrity . In contrast, semicarbazide and aminoguanidine target copper-dependent amine oxidases (AOC 1–3), which are implicated in adiposity and metabolic pathways .

Therapeutic vs. Toxic Effects :

- BAPN’s dual role as a therapeutic agent (e.g., glaucoma surgery ) and a toxin (e.g., poultry eggshell defects ) highlights its dose- and context-dependent effects. Similar compounds like AAN and INAH lack documented clinical applications in the provided evidence.

Research Utility :

- BAPN is pivotal in AAA models due to its ability to synergize with elastase or calcium chloride to simulate human aortic pathology . Other inhibitors, such as SCH, are primarily used in metabolic studies without direct vascular applications .

Mechanistic and Clinical Implications

- LOX Inhibition : BAPN’s irreversible LOX/LOXL inhibition reduces arterial stiffness and blood pressure in hypertensive models, offering insights into cardiovascular therapeutics .

- Collagen Cross-Linking : BAPN’s disruption of collagen maturation has been exploited to study fibrosis and wound healing, though its clinical use remains experimental .

- Contradictions in Literature : While groups BAPN, AAN, SCH, and INAH as LOX inhibitors, suggests SCH targets AOC enzymes. This discrepancy underscores the need for isoform-specific studies.

Biological Activity

Beta-aminopropionitrile fumarate (BAPN) is a compound recognized for its significant biological activities, particularly its role as a lysyl oxidase (LOX) inhibitor. This article provides a detailed overview of the biological activity of BAPN, including its mechanisms of action, therapeutic applications, and findings from various studies.

BAPN acts primarily by irreversibly inhibiting lysyl oxidase, an enzyme crucial for the cross-linking of collagen and elastin in connective tissues. By blocking LOX, BAPN disrupts the maturation of collagen fibers, leading to alterations in tissue structure and function. This inhibition is particularly relevant in conditions involving excessive collagen deposition, such as fibrosis and certain cancers.

Therapeutic Applications

BAPN has been investigated for various therapeutic applications due to its biological activity:

- Fibrosis Treatment : BAPN has shown promise in reducing fibrosis in various tissues by inhibiting collagen cross-linking.

- Cancer Metastasis : Studies indicate that BAPN may reduce the metastatic potential of cancer cells by affecting the extracellular matrix's integrity and composition.

In Vivo Studies

-

Collagen Synthesis and Structural Changes :

- A study involving human patients treated with BAPN demonstrated an increase in cold saline-extractable and acid-extractable collagen after 21 days of administration at a dose of 1 g daily. However, this was accompanied by a significant reduction in the breaking strength of newly synthesized connective tissue, indicating compromised structural integrity .

- Effects on Peyronie's Disease :

-

Impact on Bone Properties :

- Research on murine models showed that BAPN treatment altered collagen nanostructure and morphology, leading to increased D-spacing in collagen fibers. This indicates that while BAPN affects the physical properties of collagen, it does not necessarily upregulate LOX expression to compensate for its inhibition .

In Vitro Studies

- Cell Culture Experiments :

- Histological Analysis :

Case Study 1: Human Trials

In a controlled trial involving five patients with posterior urethral strictures, administration of BAPN showed no toxic signs or symptoms and resulted in measurable changes in collagen characteristics. The study highlighted the potential for BAPN to be used safely in clinical settings while providing insights into its effects on connective tissue remodeling .

Case Study 2: Equine Models

A study on equine subjects demonstrated that the combination of BAPN with controlled loading improved tendon wound healing and collagen maturation. This finding suggests that BAPN could have applications beyond human medicine, particularly in veterinary practices focused on musculoskeletal injuries .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for administering BAPN in rodent models to study collagen/elastin cross-linking inhibition?

- Methodological Answer : BAPN is typically administered via oral gavage or intraperitoneal injection. A common dosage range is 50–100 mg/kg/day for rodents, adjusted based on study duration and target tissue (e.g., aorta, bone, or tendon). For example:

- In aortic studies, 100 mg/kg/day for 9 weeks induced aortic wall degeneration and atheromatosis in rats .

- In bone mechanics research, similar doses reduced collagen cross-linking, leading to decreased bone stiffness .

- Key Considerations : Monitor body weight, organ toxicity, and tissue-specific biomarkers (e.g., lysyl oxidase activity, hydroxyproline content). Use sham controls to isolate BAPN-specific effects.

Q. How does BAPN inhibit lysyl oxidase (LOX), and what biochemical assays confirm its activity?

- Methodological Answer : BAPN irreversibly inhibits LOX by binding to its copper cofactor, disrupting collagen/elastin cross-linking. Confirmatory assays include:

- Hydroxyproline Quantification : Reduced hydroxyproline levels in tissues indicate impaired collagen maturation .

- LOX Activity Assays : Direct measurement via fluorometric or spectrophotometric methods using lysine-rich substrates (e.g., elastin or recombinant tropoelastin) .

Q. What are the most widely used animal models for studying BAPN-induced aortic pathology?

- Answer : Rats and mice are primary models. Key outcomes include aortic dissection, medial degeneration, and atheroma formation. For example:

- Chronic BAPN administration (1 g/kg/day for 9 weeks) in rats caused aortic wall degradation, exacerbated by hyperlipidemic diets .

- Mice treated with BAPN (dosage varies) develop histopathological changes resembling human aortic dissection .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on BAPN efficacy across studies (e.g., lifespan extension vs. lack of therapeutic benefit)?

- Methodological Answer : Contextualize results using these strategies:

- Dose-Dependent Effects : Lifespan extension in mice occurred at lower doses (passing the 900-day rule) , while higher doses in tendon studies showed toxicity or inefficacy .

- Model-Specific Factors : Genetic background (e.g., hypomorphic mTOR strains) or comorbidities (e.g., hyperlipidemia) influence outcomes .

- Publication Bias : Negative results (e.g., failed tendon repair trials) may be underreported .

Q. What experimental designs are optimal for studying BAPN in combination therapies (e.g., with HCG or mechanical interventions)?

- Answer : Use factorial designs to isolate synergistic effects. Example from penile development studies:

- Rats were divided into seven groups, including BAPN + HCG + vacuum erection device (VED). Outcomes (tunica albuginea remodeling) were assessed via histology and tensile testing .

- Statistical Power : Ensure adequate sample size (e.g., n ≥ 6/group) and include interaction terms in ANOVA models.

Q. How can researchers optimize BAPN formulations for tissue repair (e.g., bone or tendon) while minimizing off-target effects?

- Answer :

- Localized Delivery : Topical BAPN base reduced peritendinous adhesions in chickens without systemic toxicity .

- Combination Scaffolds : BAPN-anorganic bone composites enhanced osteogenesis in rabbit alveolar defects .

- Dose Titration : Pilot studies with gradient concentrations (e.g., 10–200 mg/kg) identify the therapeutic window.

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing BAPN-induced changes in biomechanical properties?

- Answer :

- Parametric Tests : Use t-tests or ANOVA for normally distributed data (e.g., Young’s modulus, ultimate tensile strength) .

- Non-Parametric Alternatives : Wilcoxon tests for skewed data (common in small-sample studies).

- Reporting Standards : Follow journal guidelines (e.g., define symbols, use metric units, justify significant figures) .

Q. How should researchers address confounding variables in chronic BAPN studies (e.g., diet-induced metabolic changes)?

- Answer :

- Stratified Randomization : Assign animals to cohorts based on baseline metabolic profiles.

- Covariate Adjustment : Include diet, weight, and age as covariates in regression models .

- Blinding : Ensure outcome assessors are blinded to treatment groups to reduce bias.

Q. Tables for Reference

Table 1 : BAPN Dosages and Outcomes in Selected Studies

*Dosage optimized per compound cohort in DrugAge database .

Table 2 : Key Biomarkers for BAPN Studies

| Biomarker | Assay Method | Tissue | Significance |

|---|---|---|---|

| Hydroxyproline | Colorimetric assay | Bone, tendon | Collagen cross-linking status |

| Lysyl oxidase activity | Fluorometric assay | Aorta, serum | Direct inhibitor efficacy |

| Cholesterol deposition | Histology/ELISA | Aortic wall | Atheroma progression |

Properties

CAS No. |

1119-28-4 |

|---|---|

Molecular Formula |

C7H10N2O4 |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

3-aminopropanenitrile;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.C3H6N2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);1-2,4H2/b2-1+; |

InChI Key |

NYPGBHKJFKQTIY-TYYBGVCCSA-N |

SMILES |

C(CN)C#N.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C(CN)C#N.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C(CN)C#N.C(=CC(=O)O)C(=O)O |

Key on ui other cas no. |

1119-28-4 352-96-5 |

Related CAS |

2079-89-2 352-96-5 1119-28-4 (Parent) 110-17-8 (Parent) 151-18-8 (Parent) 2079-89-2 (fumarate[2:1]) 352-96-5 (fumarate [1:1]) |

Synonyms |

BAPN fumarate beta-aminopropionitrile fumarate beta-aminopropionitrile fumarate (1:1) beta-aminopropionitrile fumarate (2:1) beta-aminopropionitryl-fumarate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.